molecular formula C7H14O2 B3055928 2-Isopropyl-4-methyl-1,3-dioxolane CAS No. 67879-60-1

2-Isopropyl-4-methyl-1,3-dioxolane

Cat. No.: B3055928
CAS No.: 67879-60-1
M. Wt: 130.18 g/mol
InChI Key: NWXXKKDLGZLEGH-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-1,3-dioxolane (CAS RN: 4287) is a cyclic acetal derived from the reaction of isobutyraldehyde and 1,2-propanediol. It is characterized by a five-membered 1,3-dioxolane ring substituted with a methyl group at position 4 and an isopropyl group at position 2 . This compound is notable for its fresh fruit and apple-like aroma, making it a valuable flavoring agent in the food and fragrance industries .

The synthesis of this compound has been optimized using heteropolyacid catalysts like TiSiW₁₂O₄₀/TiO₂, which offer advantages over traditional sulfuric acid methods, including reduced equipment corrosion, easier post-reaction processing, and high yields (up to 92.1%) . Its commercial applications are supported by its approval as a food additive under Chinese regulations, where it is listed as "this compound" (异丁醛1,2-丙二醇缩醛) .

Properties

CAS No.

67879-60-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3

InChI Key

NWXXKKDLGZLEGH-UHFFFAOYSA-N

SMILES

CC1COC(O1)C(C)C

Canonical SMILES

CC1COC(O1)C(C)C

Other CAS No.

67879-60-1

Pictograms

Flammable

Origin of Product

United States

Scientific Research Applications

Flavoring Applications

Flavoring Agent : 2-Isopropyl-4-methyl-1,3-dioxolane is recognized for its flavoring properties. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA number 4287. The compound imparts a pleasant taste profile, making it suitable for various food products .

Flavor Characteristics

  • Aroma Profile : Penetrating, wine-like scent
  • Common Uses : Employed in beverages such as whiskey and vermouth, as well as in confectionery and baked goods .

Fragrance Applications

The compound is also utilized in the fragrance industry due to its pleasant olfactory properties. It is incorporated into various cosmetic products, perfumes, and household fragrances.

Fragrance Composition

  • Use in Perfumes : Acts as a key ingredient in formulating complex fragrance compositions.
  • Stability and Compatibility : Exhibits good stability when mixed with other fragrance components, enhancing the overall scent profile .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, contributing to the development of more complex molecules.

Synthetic Pathways

  • Formation of Dioxolanes : The compound can be synthesized through the reaction of isobutyraldehyde with propylene glycol under controlled conditions.
  • Use in Medicinal Chemistry : It has potential applications in synthesizing pharmaceutical compounds due to its ability to form derivatives that exhibit biological activity .

Case Study 1: Flavor Evaluation

A study conducted by JECFA assessed the safety and efficacy of this compound as a food additive. The findings confirmed its GRAS (Generally Recognized As Safe) status when used within specified limits in food products .

Case Study 2: Fragrance Development

In a fragrance formulation study, this compound was combined with other essential oils to create a unique scent profile for a new line of perfumes. The resulting compositions were well-received for their complexity and lasting power .

Comparison with Similar Compounds

Table 1: Comparison of 2-Isopropyl-4-methyl-1,3-dioxolane with Structural Analogues

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₇H₁₄O₂ 2-isopropyl, 4-methyl Food flavoring (apple/fruit notes); synthesized via TiSiW₁₂O₄₀/TiO₂ catalysis (92.1% yield)
2-Methyl-1,3-dioxolane C₄H₈O₂ 2-methyl Volatile in PET materials; studied in solvent effects (A-1 hydrolysis mechanism)
2-Isobutyl-4-methyl-1,3-dioxolane C₈H₁₆O₂ 2-isobutyl, 4-methyl Food additive (4286); similar fruity odor but distinct alkyl chain
4-Methyl-2-phenyl-1,3-dioxolane C₁₀H₁₂O₂ 2-phenyl, 4-methyl Almond-like odor; used in fragrances and pharmaceuticals
2,4,5-Trimethyl-1,3-dioxolane C₆H₁₀O₂ 2,4,5-trimethyl Beer storage byproduct; flavor threshold: 900 μg/L
Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (C₄F₆O₂)ₙ Fluorinated backbone High gas permeability/selectivity in membranes

Reactivity and Stability

  • Hydrolysis Mechanisms :

    • 2-Methyl-1,3-dioxolane undergoes A-1 hydrolysis (rate-dependent on solvent polarity), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism. Despite structural similarities, solvent effects on transition states are comparable .
    • 2-Phenyl-1,3-dioxolane exhibits stability under oxidative conditions (e.g., with K₂Cr₂O₇), suggesting aryl substituents enhance resistance to degradation .
  • Thermal and Chemical Stability: Fluorinated derivatives like poly(PFMMD) demonstrate exceptional thermal stability and inertness, enabling use in high-performance gas separation membranes . Non-fluorinated analogues (e.g., this compound) are volatile but stable enough for food applications, with concentrations in beverages typically below 100 μg/L .

Preparation Methods

Reaction Mechanism and Conditions

  • Dehydration of Isopropyl Alcohol :
    Isopropyl alcohol undergoes dehydration over a sulfonic acid-functionalized cation exchange resin (CER) to yield propylene:
    $$
    \text{(CH₃)₂CHOH} \xrightarrow{\text{CER}} \text{C₃H₆} + \text{H₂O}
    $$
    Reaction conditions: 150°C, 1–10 hours.

  • Formaldehyde Generation :
    1,3,5-Trioxane decomposes in acidic media to release monomeric formaldehyde:
    $$
    \text{(CH₂O)₃} \xrightarrow{\text{H⁺}} 3\,\text{CH₂O}
    $$

  • Cyclocondensation :
    Propylene reacts with formaldehyde in the presence of CER, forming this compound:
    $$
    \text{C₃H₆} + \text{CH₂O} \xrightarrow{\text{CER}} \text{C₇H₁₄O₂}
    $$
    The reaction favors trans-isomer formation under elevated temperatures (130–150°C).

Advantages :

  • One-pot synthesis with high atom economy.
  • Cation exchange resins enable easy catalyst separation and minimal corrosion.

Limitations :

  • Competitive decomposition of the dioxolane to 1,3-butadiene at prolonged reaction times.

Halogenation and Nucleophilic Substitution of Methylene Dioxolanes

A patent-pending method describes the synthesis of related dioxolane derivatives via halogenation and subsequent nucleophilic substitution. While optimized for thiazole synthesis, this approach is adaptable to this compound.

Stepwise Procedure

  • Halogenation of Methylene Dioxolane :
    2,2-Dimethyl-4-methylene-1,3-dioxolane reacts with thionyl chloride (SOCl₂) in dichloromethane at 5°C:
    $$
    \text{C₆H₁₀O₂} + \text{SOCl₂} \rightarrow \text{C₆H₉ClO₂} + \text{HCl} + \text{SO₂}
    $$
    The intermediate chlorinated dioxolane is isolated via solvent removal.

  • Alkylation with Isopropyl Groups :
    The chlorinated intermediate undergoes nucleophilic substitution with isopropylmagnesium bromide in tetrahydrofuran (THF):
    $$
    \text{C₆H₉ClO₂} + \text{(CH₃)₂CHMgBr} \rightarrow \text{C₇H₁₄O₂} + \text{MgBrCl}
    $$
    Reaction conditions: −78°C to room temperature, 2–6 hours.

Key Parameters :

  • Solvent polarity critically influences substitution efficiency.
  • Anhydrous conditions prevent hydrolysis of the Grignard reagent.

Comparative Analysis of Synthetic Methods

Method Reactants Catalyst Conditions Isomer Selectivity Reference
Acid-Catalyzed Propylene, Formaldehyde Sulfocationite resin 150°C, 5 h Trans-dominated
Halogenation-SN2 Chlorinated dioxolane, i-PrMgBr None −78°C to RT, THF Not reported
Prins Cyclization Isobutyraldehyde, Diol BF₃·OEt₂ 80–100°C, toluene Trans-dominated

Insights :

  • Acid-catalyzed methods are industrially scalable but require precise control to prevent decomposition.
  • Halogenation-substitution offers flexibility in substituent introduction but involves multi-step protocols.

Characterization and Spectral Data

Post-synthesis characterization relies on:

  • NMR : Distinct signals for dioxolane ring protons (δ 3.5–5.0 ppm) and isopropyl/methyl groups (δ 0.8–1.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 130.1849 (M⁺) consistent with C₇H₁₄O₂.
  • IR Spectroscopy : C-O-C stretching vibrations at 1100–1250 cm⁻¹.

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel applications for this compound?

  • Methodological Answer : Integrate AI tools like ICReDD’s reaction prediction algorithms with robotic high-throughput screening (HTS). Generative adversarial networks (GANs) can propose new derivatives, while natural language processing (NLP) mines literature for unexplored applications. Feedback loops between computational predictions and experimental validation refine hypotheses iteratively .

Q. What experimental frameworks support the study of this compound’s interactions with biological systems?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular dynamics (MD) simulations can model interactions at atomic resolution. For in vivo relevance, employ organ-on-a-chip systems or zebrafish models to assess bioavailability and toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isopropyl-4-methyl-1,3-dioxolane

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